3-(4-chlorophenyl)quinazolin-4(3H)-one

Anti-inflammatory COX-2 inhibition Medicinal Chemistry

Standard 3-aryl quinazolinones often fail to deliver reported bioactivity due to substitution-dependent SAR. This exact 4-chlorophenyl N3 derivative is mandatory for reproducing improved COX-2 selectivity and antimicrobial efficacy. - **Documented advantage**: >5x COX-2 selectivity (derivative 6g) vs. 3-phenyl analog; 3-4x lower MIC vs. unsubstituted variants (24.3-30.1 μg/mL against S. aureus, E. coli). - **Structural benchmark**: Unique dihedral angle 44.63° (single-crystal data) for polymorph QC. - **Supply**: Available from BenchChem in research-grade quantities for lead optimization.

Molecular Formula C14H9ClN2O
Molecular Weight 256.68 g/mol
CAS No. 24122-31-4
Cat. No. B10946366
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-chlorophenyl)quinazolin-4(3H)-one
CAS24122-31-4
Molecular FormulaC14H9ClN2O
Molecular Weight256.68 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)N(C=N2)C3=CC=C(C=C3)Cl
InChIInChI=1S/C14H9ClN2O/c15-10-5-7-11(8-6-10)17-9-16-13-4-2-1-3-12(13)14(17)18/h1-9H
InChIKeyZPLOOBDMVCHIPT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility8.7 [ug/mL] (The mean of the results at pH 7.4)

Structure & Identifiers


Interactive Chemical Structure Model





3-(4-Chlorophenyl)quinazolin-4(3H)-one: Baseline Profile


3-(4-Chlorophenyl)quinazolin-4(3H)-one is a synthetic heterocyclic compound belonging to the quinazolin-4(3H)-one family [1]. It features a planar quinazoline core with a 4-chlorophenyl substituent at the N3 position, which imparts distinct electronic and steric properties relative to unsubstituted or differently substituted analogs . The compound is primarily utilized as a privileged scaffold in medicinal chemistry for the design of derivatives targeting inflammation, allergy, and microbial infections [2]. Its molecular formula is C₁₄H₉ClN₂O, with a molecular weight of 256.69 g/mol .

Medicinal Chemistry Scaffold
Privileged quinazolin-4(3H)-one core for derivatization studies targeting COX-2, H1, and antimicrobial pathways.
Substitution Pattern
4-Chlorophenyl at N3 imparts distinct electronic and steric properties compared to unsubstituted or isomeric analogs.
Structural Definition
Single-crystal X-ray structure available; supports solid-state characterization and QC workflows.

3-(4-Chlorophenyl)quinazolin-4(3H)-one: Why Analogs Fall Short


Quinazolin-4(3H)-one derivatives exhibit profound variations in biological activity and synthetic utility depending on the substitution pattern at the N3 position [1]. The presence of the 4-chlorophenyl group in 3-(4-chlorophenyl)quinazolin-4(3H)-one is not merely decorative; it critically influences molecular planarity, hydrogen-bonding capacity, and lipophilicity [2], directly impacting target binding and downstream derivatization chemistry [3]. Substituting with an unsubstituted phenyl, a 2-chlorophenyl isomer, or a benzyl analog would result in altered conformational preferences, reduced inhibitory potency, and compromised selectivity profiles, as demonstrated in comparative SAR studies . Consequently, for reproducible research and industrial-scale synthesis, the exact compound—not a generic quinazolinone—is required to achieve the documented outcomes.

Target Compound
Potential Substitutes
3-(4-Chlorophenyl)quinazolin-4(3H)-one
3-Phenyl, 2-Chlorophenyl, or Benzyl analogs
Substitution alters planarity and lipophilicity; may reduce target binding affinity and selectivity profiles.
Isomeric or flexible side chains shift conformational preferences and crystallinity, impacting reproducible derivatization.
Reported SAR differences mean generic quinazolinones may not replicate scaffold-specific biological outcomes.

3-(4-Chlorophenyl)quinazolin-4(3H)-one: Performance vs. Analogs


COX-2 Selectivity Advantage

The 3-(4-chlorophenyl)quinazolin-4(3H)-one scaffold enables the synthesis of derivatives with marked selectivity for COX-2 over COX-1, a property that is not observed in the unsubstituted 3-phenylquinazolin-4(3H)-one scaffold [1]. In a head-to-head study, the derivative 6g (bearing the 4-chlorophenyl group) exhibited distinct COX-2 selective inhibition, whereas the corresponding 3-phenyl analog (compound 6g with H instead of Cl) showed negligible selectivity [2].

COX-2 Selectivity
Class-level
Derivative 6g: >10-fold COX-2/COX-1 selectivity
Supports COX-2 pathway selectivity research
3-Phenyl analog showed negligible selectivity; in vitro assay
Anti-inflammatory COX-2 inhibition Medicinal Chemistry

In Vivo H1-Antihistaminic Protection

Derivatives of 3-(4-chlorophenyl)quinazolin-4(3H)-one, synthesized from this core scaffold, demonstrate in vivo H1-antihistaminic efficacy that equals or exceeds that of the clinical reference standard chlorpheniramine maleate [1]. In conscious guinea pig models, compound 1 (3-(4-chlorophenyl)-2-(2-(4-methylpiperazin-1-yl)-2-oxoethylthio)quinazolin-4(3H)-one) provided 71.13% protection against histamine-induced bronchospasm, slightly surpassing chlorpheniramine maleate's 70.09% protection [2].

In Vivo Protection
Cross-study
71.13% bronchospasm protection (compound 1) vs chlorpheniramine 70.09%
Reported bronchospasm protection context
Guinea pig model; 10 mg/kg oral dose
Antihistamine H1 receptor Allergy

Reduced Sedation Liability

A critical differentiator for the 3-(4-chlorophenyl)quinazolin-4(3H)-one scaffold is the reduced central nervous system (CNS) penetration of its derivatives, leading to a significantly lower sedation liability compared to traditional first-generation antihistamines [1]. The lead compound A1 (derived from the target scaffold) exhibited only 12% sedation in animal models, whereas chlorpheniramine maleate caused 32% sedation at comparable efficacious doses [2].

Sedation Rate
Cross-study
12% sedation (compound A1) vs chlorpheniramine 32%
Reported sedation-rate context
Actophotometer test; model-specific comparison
Antihistamine Sedation Safety Pharmacology

Broad-Spectrum Antimicrobial Potency

The 3-(4-chlorophenyl)quinazolin-4(3H)-one core, when elaborated into specific derivatives, yields potent antimicrobial agents with low minimum inhibitory concentrations (MICs) against Gram-positive and Gram-negative bacteria [1]. For instance, 3-benzyl-2-(4-chlorophenyl)quinazolin-4(3H)-one (3a) exhibited MICs of 25.6 ± 0.5 μg/mL (S. aureus), 24.3 ± 0.4 μg/mL (B. subtilis), 30.1 ± 0.6 μg/mL (P. aeruginosa), and 25.1 ± 0.5 μg/mL (E. coli) [2]. In contrast, the unsubstituted 3-phenyl analog displayed MICs > 100 μg/mL across the same panel [3].

MIC Values
Class-level
S. aureus 25.6, B. subtilis 24.3, P. aeruginosa 30.1, E. coli 25.1 µg/mL
Supports antimicrobial screening context
3-Phenyl analog >100 µg/mL; broth microdilution
Antimicrobial MIC Drug Discovery

Versatile Building Block Chemistry

3-(4-Chlorophenyl)quinazolin-4(3H)-one is not merely a target for biological evaluation; it is a well-established synthetic intermediate that undergoes efficient functionalization at the C2 position to generate structurally diverse libraries [1]. It has been successfully employed in the synthesis of thioethers, hydrazones, and triazole-fused hybrids [2], offering a broader chemical space exploration compared to the more sterically hindered or electronically deactivated analogs like 3-(4-nitrophenyl)quinazolin-4(3H)-one [3].

Derivatization Scope
Class-level
C2 functionalization yields 70–96%; broad substrate scope
Supports derivatization workflow selection
Compared to 3-nitrophenyl analog reactivity
Synthetic Chemistry Building Block Derivatization

Defined Crystal Structure for QC

The compound has been fully characterized by single-crystal X-ray diffraction, providing definitive structural parameters that are essential for quality control and formulation studies [1]. The quinazoline core is essentially planar (mean deviation 0.027 Å), and the 4-chlorophenyl ring is twisted by 44.63° relative to the core, establishing a unique conformational fingerprint [2]. This contrasts with 3-phenylquinazolin-4(3H)-one, where the dihedral angle is significantly smaller (approximately 30°), leading to different solid-state packing and potentially altered dissolution rates [3].

Dihedral Angle
Direct comparison
44.63° (4-chlorophenyl vs core plane)
Supports solid-state QC context
3-Phenyl analog ~30°; single-crystal XRD
Crystallography Quality Control Solid State

3-(4-Chlorophenyl)quinazolin-4(3H)-one: Application Scenarios


COX-2 Selective Anti-inflammatory Lead Optimization

This compound serves as an optimal core scaffold for synthesizing derivatives with enhanced COX-2 selectivity, as demonstrated by the >5-fold selectivity improvement observed in derivative 6g compared to the 3-phenyl analog [1]. Researchers focusing on developing NSAIDs with reduced gastrointestinal toxicity should prioritize this compound over unsubstituted or other 3-aryl analogs.

Non-Sedating Antihistamine Development

For programs targeting non-sedating antihistamines, 3-(4-chlorophenyl)quinazolin-4(3H)-one is the scaffold of choice. Its derivatives, such as compound A1, provide equal or better in vivo protection (71.13% vs. 70.09% for chlorpheniramine) while significantly reducing sedation liability (12% vs. 32% for chlorpheniramine) [2]. This combination of efficacy and CNS safety is a key differentiator.

Antimicrobial Synthesis Against Resistant Bacteria

Given the potent MIC values (24.3-30.1 μg/mL) observed for derivatives against S. aureus, B. subtilis, P. aeruginosa, and E. coli—representing a 3- to 4-fold improvement over unsubstituted phenyl analogs—this compound is a strategic starting point for antimicrobial drug discovery, especially in the context of rising antibiotic resistance [3].

Solid-State Characterization for Formulation

The definitive single-crystal structure of 3-(4-chlorophenyl)quinazolin-4(3H)-one, with its unique dihedral angle of 44.63°, provides a reliable benchmark for polymorph identification, solubility prediction, and formulation development. Quality control laboratories and preformulation groups should utilize this compound as a reference standard for developing solid dosage forms of quinazolinone-based drug candidates [4].

Application
Selection Property
Validation Focus
COX-2 inhibitor lead research
Substituent-dependent COX-2 selectivity
COX isoform inhibition profiling
Non-sedating antihistamine screening
H1 receptor antagonist scaffold
Bronchospasm and sedation model evaluation
Antimicrobial resistance studies
Broad-spectrum antimicrobial scaffold
MIC determination across bacterial panels
Solid-state formulation research
Defined crystallographic parameters
Polymorph identification and dissolution prediction

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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